![molecular formula C13H19N3O2 B1628518 N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide CAS No. 937630-96-1](/img/structure/B1628518.png)
N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide
Overview
Description
“N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide” is a complex organic compound. The name suggests it contains an amide group (-CONH2), a phenyl group (a variant of a benzene ring), and a morpholine group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide” would depend on its specific structure. For example, acetanilide is an odorless solid chemical of leaf or flake-like appearance .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of compounds similar to N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide involves condensation reactions that yield compounds with potential antitumor activities. These compounds exhibit inhibitory capacity against proliferation of cancer cell lines such as A549 and BGC-823 (Ji et al., 2018; Lu et al., 2017).
- Another study focused on the surface grafting of small-molecule zwitterions on polyamide membrane surfaces to improve the performance of reverse osmosis (RO) membranes. This method involves covalently bonding zwitterionic molecules to the membrane surface, significantly enhancing water permeability and antifouling performance (Shan et al., 2020).
Application in Antitumor Activities
- Various synthesized compounds, including those related to N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide, have been studied for their antitumor activities. The compounds show distinct effective inhibition on the proliferation of cancer cell lines, highlighting their potential as therapeutic agents (Xiong et al., 2018).
Organic Synthesis and Chemical Modification
- Research into sulfinamides as amine protecting groups demonstrated their effectiveness in the selective synthesis of morpholines, showcasing a methodology with potential applications in the synthesis of various organic compounds, including antidepressant drugs (Fritz et al., 2011).
Antibacterial and Anticancer Properties
- The study on the synthesis of Mannich base derivatives revealed their antibacterial activity against various bacterial strains, demonstrating the versatility of compounds related to N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide in developing new antimicrobial agents (Idhayadhulla et al., 2014).
Mechanism of Action
Target of Action
For instance, 3-Aminophenylboronic acid, a compound with a similar structure, is commonly used as a reagent in Suzuki-Miyaura coupling reactions .
Mode of Action
Based on the structure of similar compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Similar compounds such as 3-aminophenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting certain enzymes or modulating cellular signaling pathways .
Safety and Hazards
Future Directions
The future directions for research on “N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide” would depend on its properties and potential applications. For example, there is ongoing research into the synthesis of N-arylamides, which are a ubiquitous component of a broad range of natural products and biologically active compounds .
properties
IUPAC Name |
N-(3-aminophenyl)-3-morpholin-4-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-11-2-1-3-12(10-11)15-13(17)4-5-16-6-8-18-9-7-16/h1-3,10H,4-9,14H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNWPNDELCUDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588363 | |
Record name | N-(3-Aminophenyl)-3-(morpholin-4-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937630-96-1 | |
Record name | N-(3-Aminophenyl)-3-(morpholin-4-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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